molecular formula C24H24ClN7O3 B2891496 N-(4-methylphenyl)-3-quinolin-3-ylbenzamide CAS No. 1251678-67-7

N-(4-methylphenyl)-3-quinolin-3-ylbenzamide

Cat. No.: B2891496
CAS No.: 1251678-67-7
M. Wt: 493.95
InChI Key: SOCPDXSXHOWJNF-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-quinolin-3-ylbenzamide is a synthetic small molecule featuring a benzamide core linked to quinoline and toluidine substituents. This structure places it within a class of compounds investigated for various biochemical and pharmacological activities in a research setting. Compounds containing the benzamide scaffold are frequently explored in medicinal chemistry for their potential to interact with enzymatic targets . Similarly, the quinoline moiety is a privileged structure in drug discovery, known for its significant role in compounds with diverse biological profiles . While the specific biological data for this compound is not yet fully characterized in the public domain, its molecular framework suggests potential as a key intermediate or investigative tool. Researchers may find value in this compound for developing novel therapeutic agents, given that similar molecules have been screened for activities such as antidiabetic potential through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase , or as antiproliferative agents in oncology research, where quinoline-based amides have shown activity against cancer cell lines such as MCF-7 . Its mechanism of action would be contingent on the specific research context but could involve enzyme inhibition or receptor interaction. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7O3/c1-35-20-8-7-17(15-19(20)25)27-21(33)16-32-24(34)31-10-9-26-22(23(31)28-32)30-13-11-29(12-14-30)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCPDXSXHOWJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Routes

Amide Coupling via Carboxylic Acid Activation

The primary synthesis involves coupling 4-methylaniline with 3-quinolinecarboxylic acid. Two activation strategies dominate:

Acid Chloride Intermediate

Reaction Scheme:
$$
\text{3-Quinolinecarboxylic acid} \xrightarrow{\text{SOCl}2} \text{3-Quinolinecarboxyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{4-Methylaniline}} \text{N-(4-Methylphenyl)-3-quinolin-3-ylbenzamide}
$$

Optimized Conditions (Patent US20120225904A1):

  • Activation: Thionyl chloride (2.5 equiv), reflux in dichloromethane (3 h)
  • Coupling: Triethylamine (3 equiv), room temperature, 12 h
  • Yield: 78–82% after recrystallization from ethanol/water

Key Advantages:

  • Scalable to multi-kilogram batches
  • Minimal epimerization risk due to mild conditions
Carbodiimide-Mediated Coupling

Reagents:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Hydroxybenzotriazole (HOBt)

Protocol (Journal of Structural Chemistry):

Parameter Value
Solvent Dry acetonitrile
Temperature 50°C
Reaction Time 8–10 h
Yield 85%

Critical Observation:
Carbodiimide methods reduce side product formation compared to acid chlorides, particularly when sterically hindered amines are involved.

Suzuki-Miyaura Cross-Coupling for Quinoline Assembly

Patent US20120225904A1 describes palladium-catalyzed coupling for constructing complex heterocycles, applicable to the quinoline moiety:

General Reaction:
$$
\text{Haloarene} + \text{Boronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Biaryl Product}
$$

Optimized Parameters for Quinoline Synthesis:

Component Specification
Catalyst Pd(dppf)Cl₂ (2 mol%)
Base Cs₂CO₃ (3 equiv)
Solvent Toluene/H₂O (4:1)
Temperature 90°C, 24 h
Yield Range 65–72%

Limitations:

  • Requires rigorous exclusion of oxygen
  • Boronic acid derivatives increase raw material costs

Reaction Optimization Studies

Solvent Effects on Amidation Efficiency

Comparative data from multiple studies:

Solvent Dielectric Constant Yield (%) Purity (HPLC)
Dichloromethane 8.93 78 92.4
THF 7.52 68 89.1
Acetonitrile 37.5 85 95.6
DMF 36.7 81 93.8

Advanced Characterization of Synthetic Intermediates

Spectroscopic Fingerprinting

Critical Peaks in IR Spectroscopy:

  • 1654 cm⁻¹: C=O stretch (amide I band)
  • 1540 cm⁻¹: N-H bend (amide II band)
  • 1248 cm⁻¹: C-N stretch

¹H NMR (400 MHz, DMSO-d₆):

δ (ppm) Multiplicity Assignment
8.92 s Quinoline H-2
8.45 d (J=8.4 Hz) Benzamide H-ortho
7.73 m Quinoline H-6,7
2.35 s CH₃ (4-methylphenyl)

Mass Spec: m/z 327.14 [M+H]⁺ (calc. 327.16)

Industrial-Scale Production Considerations

Continuous Flow Microreactor Systems

Benefits Over Batch Processing:

  • 40% reduction in reaction time
  • 15% higher yield
  • Consistent product quality (RSD <2%)

Operational Parameters:

Variable Optimal Range
Residence Time 8–12 min
Temperature 70–80°C
Pressure 1.5–2 bar

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-quinolin-3-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-quinolin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Differences

The target compound's quinoline and benzamide backbone distinguishes it from other analogs. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups
N-(4-Methylphenyl)-3-quinolin-3-ylbenzamide Benzamide + Quinoline 3-Quinolin-3-yl, N-(4-methylphenyl) Amide, Aromatic heterocycle
N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide Thiazolidinone + Benzamide 2-(4-Methylphenyl), 4-oxo-thiazolidinone Amide, Thiazolidinone
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)-4-methylbenzamide Thiazole + Quinoline + Benzamide 4-Bromophenyl, 3-quinolin-3-yl, thiazole Amide, Bromine, Thiazole
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide Benzamide + Pyridine 3-Methyl, N-(4-pyridinylmethylphenyl) Amide, Pyridine

Physicochemical Properties

Property Target Compound (Inferred) N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide
Molecular Formula C₂₃H₁₈N₂O C₁₈H₁₇N₃O₂S C₂₀H₁₈N₂O
Molecular Weight ~338.4 g/mol 355.4 g/mol 326.4 g/mol
Key Functional Groups Amide, Quinoline Amide, Thiazolidinone Amide, Pyridine
Potential Solubility Low (hydrophobic quinoline) Moderate (polar thiazolidinone) High (pyridine enhances polarity)

Critical Analysis of Substituent Effects

  • Quinoline vs. Thiazole/Pyridine: The quinoline moiety in the target compound may enhance DNA intercalation or topoisomerase inhibition, whereas thiazole/pyridine groups in analogs improve metabolic stability or target kinase domains .
  • 4-Methylphenyl Group : Common in analogs (e.g., ), this substituent balances lipophilicity and steric bulk, optimizing membrane permeability without excessive hydrophobicity.

Biological Activity

N-(4-methylphenyl)-3-quinolin-3-ylbenzamide, a compound featuring a quinoline core, has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure that combines a quinoline moiety with a benzamide group. The presence of the 4-methylphenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of quinoline derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. Specifically, compounds like this compound are known to interact with:

  • DNA Gyrase and Topoisomerase IV : These enzymes are crucial for bacterial DNA replication. Inhibition leads to the stabilization of the enzyme-DNA complex, ultimately resulting in cell death.

Anticancer Activity

Recent studies indicate that quinoline-based compounds exhibit significant anticancer properties. For instance:

  • Inhibition of DNA Methyltransferases : Compounds similar to this compound have been shown to inhibit DNA methyltransferases (DNMTs), which play a critical role in cancer progression. A related compound demonstrated an EC50 value of 0.9 μM against human DNMT3A, indicating potent activity .

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties:

  • Inhibition of Bacterial Growth : Some studies have reported that quinoline-based compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged between 3.12 and 12.5 μg/mL.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Substituent PositionEffect on Activity
Para-positionEnhances lipophilicity
Ortho-positionDecreases activity
Meta-positionVariable effects

The introduction of various substituents at different positions on the benzamide or quinoline rings can significantly alter the compound's potency and selectivity against specific biological targets .

Case Studies

  • Anticancer Studies : Research has demonstrated that related quinoline compounds can induce apoptosis in cancer cell lines through mitochondrial pathways. For example, one study showed that a hybrid compound induced G1 phase cell cycle arrest and decreased mitochondrial membrane potential in MCF-7 cells, suggesting its potential as an anticancer agent .
  • Antimicrobial Evaluation : A series of benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase, showing moderate to high potency in ELISA-based assays. This indicates that modifications to the benzamide structure can enhance biological activity against specific targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methylphenyl)-3-quinolin-3-ylbenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves coupling quinoline-3-carboxylic acid derivatives with substituted anilines. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI/HOBt in DMF at 0–25°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures improves purity .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progress .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Confirm proton environments (¹H NMR: aromatic protons at δ 7.2–8.5 ppm; methyl groups at δ 2.3–2.5 ppm) .
  • X-ray crystallography : Resolve crystal structures using SHELX software for bond lengths and angles, ensuring no deviations from expected geometry .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ peak matching theoretical mass) .

Q. What preliminary assays are used to assess the compound’s bioactivity?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme inhibition : Measure IC₅₀ values via fluorescence-based kinase assays (e.g., ATP competition studies with recombinant enzymes) .
  • Cellular viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations for 48–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s potency?

  • Methodological Answer : Systematically modify substituents and evaluate effects:

  • Quinoline ring : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance hydrophobic interactions with target proteins .
  • Benzamide moiety : Replace the 4-methylphenyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility and binding affinity .
  • Data analysis : Use multivariate regression models to correlate substituent properties (logP, polar surface area) with bioactivity .

Q. What computational methods are effective in predicting binding modes of this compound with biological targets?

  • Methodological Answer : Combine docking and molecular dynamics (MD):

  • Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to identify key hydrogen bonds and π-π interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM/PBSA) .

Q. How can contradictory data in biological activity across studies be resolved?

  • Methodological Answer : Investigate experimental variables:

  • Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5) and ATP concentrations in kinase assays, which may alter IC₅₀ values .
  • Compound stability : Perform HPLC analysis after incubation in cell culture media to check for degradation .
  • Structural validation : Re-analyze crystallographic data (SHELX-refined structures) to rule out conformational artifacts .

Q. What strategies mitigate solubility limitations in in vivo studies?

  • Methodological Answer : Optimize formulation:

  • Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) in PBS (pH 7.4) to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate esters at the benzamide nitrogen for pH-dependent release .

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